molecular formula C9H13NO2 B133570 ethyl (E)-2-cyano-3-methylpent-2-enoate CAS No. 759-51-3

ethyl (E)-2-cyano-3-methylpent-2-enoate

Cat. No. B133570
CAS RN: 759-51-3
M. Wt: 167.2 g/mol
InChI Key: WBPLDHMXQALQAT-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-methylpent-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and an ethyl ester function, which contribute to its reactivity and make it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of ethyl (E)-2-cyano-3-methylpent-2-enoate and related compounds has been explored through different methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], which yields moderate yields of ethyl 2-cyano-3-alkoxypent-2-enoates . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce derivatives of ethyl (E)-2-cyano-3-methylpent-2-enoate .

Molecular Structure Analysis

The molecular structure of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives has been determined using X-ray crystallography, revealing structural distortions due to steric hindrance . Density functional theory (DFT) calculations have been employed to elucidate the solid-state structure and conformation, as well as spectroscopic properties of these compounds . The geometrical parameters obtained from these studies are consistent with experimental data, providing insight into the conformational behavior of the molecule .

Chemical Reactions Analysis

Ethyl (E)-2-cyano-3-methylpent-2-enoate undergoes various chemical reactions, including Diels-Alder reactions, which have been described for its derivatives. For instance, ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a related compound, reacts with electron-rich dienophiles under mild conditions to give cycloadducts with high regio- and endo-selectivities . Additionally, the deprotonation and reprotonation of ethyl (E)-2-alkenoates can lead to the migration of the double bond, yielding isomers as major products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . Theoretical calculations have also been performed to analyze the vibrational frequencies, molecular orbitals, and non-linear optical properties . These studies provide valuable information on the stability, charge transfer, and potential sites for nucleophilic and electrophilic attacks within the molecule .

Scientific Research Applications

Crystal Packing Studies

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been studied for its unique crystal packing, utilizing rare N⋯π and O⋯π interactions, and forming distinct molecular arrangements such as zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).

Structural Analysis and Synthesis

The E- and Z-isomers of Ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized and structurally determined through X-ray crystallography. Density functional theory calculations were performed to elucidate their solid-state structure and conformation (Seino et al., 2017).

Chemical Reaction Mechanisms

A study on the thermal reaction of related compounds with coenzyme NADH models demonstrated unique mechanisms, such as debromination and cyclopropanation, providing insights into complex chemical reaction pathways (Fang, Liu, Wang, & Ke, 2006).

Spectrometric Characterization

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been characterized spectrometrically using IR, UV, and NMR techniques, enhancing the understanding of its structural properties (Johnson et al., 2006).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies on isomeric compounds of ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate have been conducted to determine the geometry of different isomers, contributing to the field of organic chemistry and molecular structure analysis (Giralt, López, & Álvarez, 1975).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, some esters are highly flammable and can cause serious eye irritation .

Future Directions

The future directions in the field of ester research include the development of new synthesis methods, the study of their biological effects, and their applications in various fields .

properties

IUPAC Name

ethyl (E)-2-cyano-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPLDHMXQALQAT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-methylpent-2-enoate

CAS RN

759-51-3
Record name Ethyl 2-cyano-3-methylpent-2-ene-1-oate
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Record name Ethyl 2-cyano-3-methylpent-2-ene-1-oate
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